molecular formula C23H24FN3O B5611175 2-(3-fluorophenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]azepane

2-(3-fluorophenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]azepane

Cat. No. B5611175
M. Wt: 377.5 g/mol
InChI Key: CNJBUPJADDQAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to "2-(3-fluorophenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]azepane" often involves multi-step reactions, including the formation of pyrazole derivatives and subsequent introduction of azepane and fluorophenyl groups. Schweizer et al. (1993) discuss the preparation of pyrazolo-fused heterocyclic compounds, which could provide insights into similar synthetic pathways for the target compound (Schweizer, Cao, Rheingold, & Bruch, 1993).

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" can be elucidated using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). For instance, Mary et al. (2015) employed XRD and NMR to investigate the molecular structure of a pyrazol-ethanone derivative, which could share structural similarities with the target compound (Mary et al., 2015).

Chemical Reactions and Properties

The chemical behavior of "this compound" might involve reactions typical of azepanes, pyrazoles, and fluorophenyl groups. Holzer et al. (2010) discuss the synthesis and reactions of fluoro-substituted pyrazolones, offering a perspective on potential reactivity patterns for the compound (Holzer, Ebner, Schalle, Batezila, & Eller, 2010).

Physical Properties Analysis

The physical properties of such a compound would be influenced by its molecular structure, particularly the presence of the fluorophenyl group, which could affect its polarity, solubility, and melting/boiling points. Analysis of similar compounds, such as those discussed by Dumitrescu et al. (2021), can provide insights into the physical characteristics of "this compound" (Dumitrescu, Shova, Draghici, Popa, & Dumitrascu, 2021).

Chemical Properties Analysis

The chemical properties of this compound would be determined by the functional groups present in its structure. The azepane ring may confer ring strain and nucleophilicity, while the pyrazole and fluorophenyl groups could introduce aspects of aromaticity, electron withdrawal, and potential for further substitution reactions. Studies like those by Breitenlechner et al. (2004) on azepane derivatives could offer valuable insights into the chemical behavior of the compound (Breitenlechner, Wegge, Bérillon, Graul, Marzenell, Friebe, Thomas, Schumacher, Huber, Engh, & Masjost, 2004).

properties

IUPAC Name

[2-(3-fluorophenyl)azepan-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c24-21-10-5-8-19(16-21)22-11-2-1-3-14-27(22)23(28)20-9-4-7-18(15-20)17-26-13-6-12-25-26/h4-10,12-13,15-16,22H,1-3,11,14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJBUPJADDQAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=CC=CC(=C2)CN3C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.